2',3,5,6',7-Pentahydroxyflavanone

Description

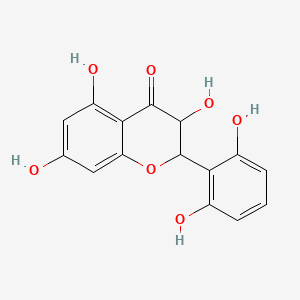

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R)-2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQYBZYBTNQEQG-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230288 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80366-15-0 | |

| Record name | 2′,3,5,6′,7-Pentahydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80366-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080366150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2',3,5,6',7-Pentahydroxyflavanone chemical structure and properties

[1]

Chemical Identity & Structural Architecture[2][3]

2',3,5,6',7-Pentahydroxyflavanone represents a distinct subclass of flavonoids known as flavanonols (or dihydroflavonols). Unlike the more ubiquitous flavonols (e.g., Quercetin) which possess a C2=C3 double bond, this molecule features a saturated C-ring, introducing two chiral centers at positions C2 and C3.

Nomenclature and Classification[3]

-

IUPAC Name: (2R,3R)-3,5,7-trihydroxy-2-(2,6-dihydroxyphenyl)-2,3-dihydrochromen-4-one[1]

-

Source Organism: Scutellaria baicalensis Georgi (Lamiaceae)[1][5]

Structural Analysis

The molecule is characterized by a unique "Scutellaria-type" B-ring substitution pattern.[1] While most common dietary flavonoids (e.g., Kaempferol, Apigenin) are 4'-hydroxylated, Scutellaria flavonoids often lack the 4'-OH (B-ring) and instead exhibit 2'- or 2',6'-hydroxylation.[1]

| Ring System | Substitution Pattern | Functional Significance |

| Ring A | 5,7-Dihydroxy | Classic resorcinol moiety; essential for high affinity binding to kinase ATP-pockets.[1] |

| Ring B | 2',6'-Dihydroxy | Rare. This non-planar steric bulk restricts rotation around the C2-C1' bond, influencing enzyme specificity and lipophilicity.[1] |

| Ring C | 3-Hydroxy | Distinguishes it from flavanones.[1] The 3-OH group enhances water solubility and radical scavenging capacity compared to its flavanone analog.[1] |

Physicochemical Properties[3][5][8][9][10]

Understanding the physicochemical behavior of 2',3,5,6',7-Pentahydroxyflavanone is critical for assay development and formulation.

-

Solubility: Low in neutral water; soluble in methanol, ethanol, and DMSO.

-

Acidity (pKa): The C7-OH is typically the most acidic (pKa ~7.4), followed by the C5-OH (pKa >10) due to strong intramolecular hydrogen bonding with the C4-carbonyl.[1]

-

Stability:

-

Oxidation:[1] The 3-OH group makes the molecule susceptible to oxidation to the corresponding flavonol (2',3,5,6',7-pentahydroxyflavone) under high pH or oxidative stress.

-

Isomerization:[1] In solution, flavanonols can undergo C2-epimerization, though the (2R,3R) trans-configuration is thermodynamically preferred in nature.

-

Biosynthesis & Isolation Strategy

The biosynthesis of this molecule diverges from the general phenylpropanoid pathway.[1] Scutellaria species possess root-specific enzymes that bypass the standard 4'-hydroxylation (mediated by F3'H), favoring 4'-deoxyflavonoids.[1]

Biosynthetic Pathway Logic

The synthesis involves the hydroxylation of the B-ring after the chalcone synthase step or via specific ligases.[1] The 2',6'-substitution is chemically unusual and implies the activity of specialized cytochrome P450 hydroxylases (likely homologs of F6H acting on the B-ring precursors).[1]

Visualization: Biosynthetic Context

The following diagram illustrates the logical flow from the general phenylpropanoid pathway to the specific Scutellaria flavanonol.

Caption: Putative biosynthetic route emphasizing the divergence from 4'-OH flavonoids to the specific 2',6'-substituted flavanonol via F3H and specific hydroxylases.

Experimental Protocols

Protocol: Isolation from Scutellaria baicalensis Roots

This protocol is designed to separate the target flavanonol from the more abundant flavones (Baicalin, Wogonin).

Reagents:

-

Dried S. baicalensis roots (powdered).[1]

-

Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).

-

Sephadex LH-20 resin.[1]

-

Silica gel (200-300 mesh).[1]

Workflow:

-

Extraction: Sonicate 100g root powder in 70% MeOH (1L) for 3 cycles (1h each). Filter and concentrate under reduced pressure.[1]

-

Partitioning: Suspend crude extract in water. Partition sequentially with n-Hexane (removes lipids)

EtOAc (Target Fraction) -

Fractionation (Silica Gel):

-

Purification (Sephadex LH-20):

-

Final Polish (Prep-HPLC):

Protocol: HPLC-MS/MS Quantification

System: Agilent 1290 Infinity II or equivalent Q-TOF/Triple Quad.

| Parameter | Setting |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min (10% B); 2-10 min (10% |

| Flow Rate | 0.3 mL/min |

| MS Mode | ESI Negative (Flavonoids ionize better in negative mode) |

| MRM Transition | m/z 303.05 |

Pharmacological Profile[3][6][7][9][10][11][12][13][14]

Immunomodulation (T-Cell Inhibition)

Research indicates that flavonoids with 2',6'-substitution patterns (lacking 4'-OH) exhibit specific immunosuppressive properties.[1]

-

Mechanism: Inhibition of T-cell proliferation via suppression of the IL-2 signaling pathway.[1]

-

Structure-Activity Relationship (SAR): The absence of the 4'-OH prevents rapid glucuronidation (common for Quercetin), potentially extending plasma half-life.[1] The 2',6'-substitution provides steric hindrance that may improve selectivity for specific kinase domains (e.g., PI3K/Akt).

Antioxidant Activity

While less potent than Quercetin due to the lack of the C2=C3 double bond (which conjugates the B and C rings), the presence of the 3-OH and the 5,7-OH system retains significant radical scavenging capability, particularly against superoxide anions.

Visualization: Isolation Workflow

Caption: Step-by-step fractionation logic targeting the ethyl acetate fraction for flavanonol recovery.

References

-

Miyaichi, Y., & Tomimori, T. (1995). Two flavone 2'-glucosides from Scutellaria baicalensis.[1] Phytochemistry, 40(1), 279-281.[10] Link

-

Zhao, Q., et al. (2016). A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis. Science Advances, 2(4), e1501780. Link

-

Wang, Z. L., et al. (2018). A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis. Pharmaceutical Biology, 56(1), 465–484. Link

-

PubChem Compound Summary. (2R,3R)-3,5,7,2',6'-Pentahydroxyflavanone. National Center for Biotechnology Information.[1] Link

Sources

- 1. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5,7,3',4'-Pentahydroxyflavanone | C15H12O7 | CID 471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R,3R)-3,3',5,5',7-Pentahydroxy Flavanonol | C15H12O7 | CID 5320468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,7,3',4',5'-Pentahydroxyflavanone | C15H12O7 | CID 5258991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. acgpubs.org [acgpubs.org]

- 8. biomedpharmajournal.org [biomedpharmajournal.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Two flavone 2'-glucosides from Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2',3,5,6',7-Pentahydroxyflavanone: Physicochemical Properties, Analytical Methodologies, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3,5,6',7-pentahydroxyflavanone, a member of the flavonoid class of natural products. Given the limited specific experimental data for this particular isomer, this guide establishes its fundamental physicochemical properties and leverages data from the closely related and extensively studied pentahydroxyflavanone, quercetin, to provide a robust framework for its analysis and to discuss its potential biological activities. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development, offering insights into the structural characterization, analytical quantification, and prospective therapeutic applications of this class of compounds.

Introduction to Pentahydroxyflavanones

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1][2] The flavanone subclass is characterized by a C6-C3-C6 skeleton, with a saturated three-carbon chain. Pentahydroxyflavanones, as their name suggests, possess five hydroxyl groups on this basic structure, leading to a multitude of isomers with varying substitution patterns and, consequently, distinct chemical and biological properties. 2',3,5,6',7-Pentahydroxyflavanone is one such isomer, which has been identified in natural sources, including Scutellaria baicalensis. Due to the relative scarcity of detailed research on this specific isomer, this guide will also draw upon the wealth of knowledge available for its well-characterized isomer, quercetin (3,3',4',5,7-pentahydroxyflavone), to illustrate key concepts and methodologies.[3]

Physicochemical Properties

The fundamental physicochemical properties of 2',3,5,6',7-pentahydroxyflavanone are summarized in the table below. These properties are shared with its isomers, including quercetin.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₇ | [4] |

| Molecular Weight | 304.25 g/mol | [4] |

| IUPAC Name | 2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| CAS Number | 80366-15-0 |

Structural Elucidation and Spectroscopic Analysis

The structural elucidation of flavonoids is paramount for understanding their structure-activity relationships. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for determining the substitution pattern of the flavonoid skeleton.

-

¹H NMR: The proton NMR spectrum of a pentahydroxyflavanone will show characteristic signals for the aromatic protons on the A and B rings, as well as the protons on the C ring. The chemical shifts and coupling constants of these protons provide valuable information about their connectivity. For example, in quercetin, the aromatic protons on the benzopyrone ring (A and C rings) typically appear as doublets in the region of 6.0-7.8 ppm.[5] The hydroxyl protons will appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.[5]

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbonyl carbon (C-4) of the flavanone skeleton is typically observed in the downfield region of the spectrum, around 177 ppm.[6] Aromatic carbons will resonate in the region of 90-165 ppm.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 2',3,5,6',7-pentahydroxyflavanone, a high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in MS/MS experiments can provide further structural information, particularly regarding the substitution pattern of the hydroxyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of a pentahydroxyflavanone will show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[7][8]

-

-OH stretch: A broad band in the region of 3200-3600 cm⁻¹

-

C=O stretch: A strong band around 1650-1660 cm⁻¹

-

Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation, identification, and quantification of flavonoids in complex mixtures such as plant extracts.[9][10] A validated HPLC method is crucial for quality control and standardization of natural product-based therapeutics.

General Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the HPLC analysis of flavonoids from a plant matrix.

Caption: A generalized workflow for the extraction and HPLC analysis of flavonoids from plant material.

Validated HPLC Method for a Representative Pentahydroxyflavanone (Quercetin)

The following is a detailed, validated RP-HPLC method for the quantification of quercetin, which can be adapted for 2',3,5,6',7-pentahydroxyflavanone and other isomers.[3]

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B)

-

Gradient Program:

-

0-5 min: 10-30% A

-

5-20 min: 30-60% A

-

20-25 min: 60-10% A

-

25-30 min: 10% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 370 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Method Validation:

This method should be validated according to ICH guidelines, including an assessment of linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[11]

Biological Activity and Mechanism of Action

Flavonoids, as a class, are known to possess a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The specific activities of 2',3,5,6',7-pentahydroxyflavanone are not extensively documented. However, the biological profile of quercetin provides a strong indication of the potential therapeutic applications of this class of compounds.

Antioxidant Activity

The antioxidant activity of flavonoids is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl groups on the flavonoid skeleton are crucial for this activity. The proposed mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.

Anti-inflammatory Activity

Flavonoids have been shown to modulate inflammatory pathways by inhibiting the activity of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and by downregulating the expression of pro-inflammatory cytokines.

Antimicrobial Activity

The antimicrobial activity of flavonoids is thought to involve multiple mechanisms, including the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with bacterial biofilm formation.[12][13]

Anticancer Activity

The potential anticancer effects of flavonoids are attributed to their ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that supply tumors).[1]

The following diagram illustrates some of the key signaling pathways that are modulated by flavonoids like quercetin.

Caption: Simplified diagram of key signaling pathways modulated by flavonoids.

Safety and Handling

-

Hazards: May cause skin and eye irritation, and respiratory irritation.

-

Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the specific SDS for any chemical before use and to handle all chemicals in accordance with good laboratory practices.

Conclusion and Future Directions

2',3,5,6',7-Pentahydroxyflavanone represents a promising yet understudied member of the flavonoid family. While its fundamental physicochemical properties can be confidently defined, there is a clear need for further research to fully elucidate its specific spectroscopic characteristics, biological activities, and mechanisms of action. The information and methodologies presented in this guide, largely drawn from the extensive research on its isomer quercetin, provide a solid foundation for researchers to build upon. Future studies should focus on the isolation and purification of 2',3,5,6',7-pentahydroxyflavanone to enable comprehensive spectroscopic analysis and biological screening. Such efforts will undoubtedly contribute to a deeper understanding of the therapeutic potential of this and other rare flavonoid isomers.

References

- Mouffok, S., Haba, H., Lavaud, C., Long, C., & Benkhaled, M. (2012). Chemical constituents of Centaurea omphalotricha Coss. & Durieu ex Batt. & Trab.

- Kamel, E. M., Bin-Ammar, A., El-Bassuony, A. A., Alanazi, M. M., Altharawi, A., Ahmed, A. F., Alanazi, A. S., Lamsabhi, A. M., & Mahmoud, A. M. (n.d.).

- de Oliveira, A. C., de Souza, A. C. C., da Silva, A. M., de Oliveira, G. P., de Souza, G. H. B., & de Oliveira, L. S. (2025, July 10). Toxicity of flavone and its hydroxylated derivatives: a Study in silico, in vitro and in vivo. Latin American Journal of Pharmacy, 44(1).

- Inala, M. S. R., Karthikkeyan, G., Pinto, S. M., & Pamidimukkala, K. (2020). Biological Activity of '3, 3', 4', 5, 7-Pentahydroxyflavone Isolated from Green Leafy Vegetables of Karnataka on three Bacterial Strains. Biomedical and Pharmacology Journal, 13(2).

- Heneczkowski, M., Kopacz, M., Nowak, D., & Kuźniar, A. (2001). Infrared spectrum analysis of some flavonoids. Acta Poloniae Pharmaceutica, 58(6), 415–420.

- Sigma-Aldrich. (2024, September 24).

- González-Sarrías, A., Tomás-Barberán, F. A., & Espín, J. C. (2015). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. Planta Medica, 81(16), 1351–1363.

- Sigma-Aldrich. (2025, April 30).

- Wang, X., Wolkoff, P., & Zhang, Y. (2018). Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure–activity relationship analysis. Molecular & Cellular Proteomics, 17(10), 1963–1974.

- LGC Standards. (2023, March 21).

- Sigma-Aldrich. (2020, October 7).

-

SpectraBase. (n.d.). 3,3',4',5,7-Pentahydroxyflavone. Retrieved from [Link]

- Safe, S., & Weng, J. (2017). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Journal of Agricultural and Food Chemistry, 65(25), 5035–5048.

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0024956). Retrieved from [Link]

- The Royal Society of Chemistry. (2013). Fig. S1A. Graphs used for IC50 value determinations of 7a against PTP1B. Dose-response data points represent the mean value of 3.

- Specac Ltd. (n.d.). Table of Characteristic IR Absorptions.

- Ferraz, C. R., Carvalho, T. T., Manchope, M. F., Artero, N. A., Rasquel-Oliveira, F. S., Fattori, V., & Casagrande, R. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Foods, 12(15), 2893.

- Paguigan, N. D., Castillo-Pajarillo, A. M., & Rivera, W. L. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science and Engineering Journal, 16(1).

- Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0060567). Retrieved from [Link]

-

PubChem. (n.d.). (2R,3R)-3,3',5,5',7-Pentahydroxy Flavanonol. Retrieved from [Link]

- El Euch, S. K., Bouajila, J., & Bouali, I. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 28(5), 2329.

- Patil, S., & Saudagar, R. (2022). The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation. Biosciences Biotechnology Research Asia, 19(2).

- Balasundram, N., Sundram, K., & Samman, S. (2021). Plant Flavonoids: Chemical Characteristics and Biological Activity. Antioxidants, 10(9), 1429.

- David, J. P., de Souza, J. S., David, J. M., & da Silva, E. P. (2013). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia, 23(2), 234–240.

- Al-Absi, H. R., Al-Hashedi, M. G., & Al-Aroom, F. H. (2021). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 10–16.

- Wikipedia. (n.d.). IC50.

- Shishodia, S., & Aggarwal, B. B. (2006). Morin (3,5,7,2′,4′-Pentahydroxyflavone) Abolishes Nuclear Factor-κB Activation Induced by Various Carcinogens and Inflammatory Stimuli, Leading to Suppression of Nuclear Factor-κB–Regulated Gene Expression and Up-regulation of Apoptosis. Clinical Cancer Research, 12(21), 6506–6518.

-

PubChem. (n.d.). 5,7,3',4',5'-Pentahydroxyflavanone. Retrieved from [Link]

- Heneczkowski, M., Kopacz, M., Nowak, D., & Kuźniar, A. (2001). Infrared spectrum analysis of some flavonoids. Acta Poloniae Pharmaceutica, 58(6), 415–420.

- ResearchGate. (n.d.). The graph showing the distribution of IC50 values for compounds in each....

- ChemicalBook. (n.d.). FLAVANONE(487-26-3) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.).

- ACS Publications. (n.d.). Notes - Infrared Spectra of Some Naturally Occuring Flavonoids | The Journal of Organic Chemistry.

- Benchchem. (n.d.). Application Note & Protocol: Quantification of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone in Plant Extracts using.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

Sources

- 1. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. (2R,3R)-3,3',5,5',7-Pentahydroxy Flavanonol | C15H12O7 | CID 5320468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Spectrum of Quercetin | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. acgpubs.org [acgpubs.org]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Infrared spectrum analysis of some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienggj.org [scienggj.org]

- 10. scielo.br [scielo.br]

- 11. ejgm.co.uk [ejgm.co.uk]

- 12. biomedpharmajournal.org [biomedpharmajournal.org]

- 13. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity and pharmacokinetics of 2',3,5,6',7-Pentahydroxyflavanone

The following technical guide provides an in-depth analysis of 2',3,5,6',7-Pentahydroxyflavanone , a rare flavanonol constituent of Scutellaria baicalensis.

Pharmacological Profile, Pharmacokinetics, and Therapeutic Potential of a Rare Scutellaria Flavanonol

Executive Summary

2',3,5,6',7-Pentahydroxyflavanone is a bioactive flavanonol (dihydroflavonol) isolated primarily from the roots of Scutellaria baicalensis (Huangqin) and Oroxylum indicum. Unlike the more ubiquitous flavones (baicalein, wogonin) found in these species, this compound features a saturated C2-C3 bond and a unique 2',6'-dihydroxylation pattern on the B-ring.

This structural configuration confers distinct pharmacological properties, most notably potent

Chemical Identity & Structural Properties[1]

Nomenclature and Identification

-

IUPAC Name: (2R,3R)-2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one

-

Common Synonyms: 2',3,5,6',7-Pentahydroxyflavanone; Dihydrobaicalein derivative (structural analog).

-

Molecular Formula:

[3] -

Molecular Weight: 304.25 g/mol

Structural Analysis (SAR)

The compound is distinguished by two critical structural features that dictate its biological interactions:

-

C3-Hydroxyl Group (C-Ring): Classifies it as a flavanonol. This moiety enhances radical scavenging capacity compared to non-hydroxylated flavanones but introduces metabolic susceptibility to conjugation.

-

2',6'-B-Ring Substitution: The presence of hydroxyl groups at both ortho positions of the B-ring creates significant steric hindrance, restricting the rotation of the B-ring relative to the C-ring. This "locked" conformation is hypothesized to improve specificity for the catalytic pockets of enzymes like

-glucosidase.

Physicochemical Profile

-

Solubility: Poorly soluble in water; soluble in organic solvents (DMSO, Methanol, Ethanol).

-

Biopharmaceutics Classification System (BCS): Class IV (Low Solubility, Low Permeability).

-

Lipinski's Rule of 5: Compliant (MW < 500, H-bond donors = 5, H-bond acceptors = 7), yet permeability remains the limiting factor.

Biological Activity & Mechanisms of Action[2][3][5]

-Glucosidase Inhibition (Type 2 Diabetes)

This compound has been identified as a high-affinity inhibitor of

-

Mechanism: It binds to the active site of

-glucosidase, preventing the breakdown of complex starches into glucose. This delays glucose absorption and blunts postprandial hyperglycemia.[4] -

Potency: Screening of S. baicalensis fractions indicates it is one of 13 key flavonoids contributing to the extract's antidiabetic efficacy, showing synergy with wogonin and oroxylin A.

Anticancer Activity (Colorectal Carcinogenesis)

In in vivo models (AOM/DSS-induced colorectal cancer in mice), the compound demonstrates chemopreventive properties.

-

Pathway: Suppression of tumor incidence and growth.

-

Proposed Mechanism: Modulation of inflammatory signaling (NF-

B pathway) and induction of apoptosis in neoplastic cells. The 3-OH group is critical here, as it often correlates with higher cytotoxicity in tumor cell lines compared to flavanones lacking this group.

Antioxidant & Lipid Peroxidation Inhibition

The compound effectively inhibits lipid peroxidation induced by the

-

Radical Scavenging: The 2',6'-dihydroxy arrangement allows for effective electron donation and chelation of transition metals (

), preventing the propagation of oxidative stress cascades.

Smooth Muscle Relaxation

Studies on S. baicalensis extracts have isolated this compound as a contributor to penile corpus cavernosum relaxation.

-

Mechanism: Mediation of the NO/cGMP pathway and activation of

-sensitive

Pharmacokinetics (ADME)

Absorption & Bioavailability

As a BCS Class IV compound, oral bioavailability is severely limited by:

-

Dissolution Rate: High crystal lattice energy reduces aqueous solubility.

-

Efflux Transporters: Likely substrate for P-glycoprotein (P-gp), which pumps the compound back into the intestinal lumen.

Metabolism

-

Phase II Conjugation: Rapidly undergoes glucuronidation and sulfation at the C3, C7, and C2'/6' positions in the liver and enterocytes.

-

CYP450 Interaction:

-

CYP2C19: Non-inhibitor (Safe profile).

-

Other Isoforms: Potential inhibition of other CYP enzymes (e.g., CYP3A4, CYP2D6), suggesting a risk of drug-drug interactions (DDIs) if co-administered with substrates of these enzymes.

-

Distribution

Post-absorption, the compound (and its metabolites) distributes to tissues with high blood flow (liver, kidney). The "locked" B-ring conformation may influence protein binding (Albumin), potentially altering its volume of distribution (

Visualizations

Mechanism of Action: Antidiabetic Pathway

The following diagram illustrates the compound's intervention in glucose metabolism.

Caption: Inhibition of

Experimental Workflow: Isolation from S. baicalensis

Caption: Standardized isolation protocol for high-purity recovery of 2',3,5,6',7-Pentahydroxyflavanone from plant matrix.

Experimental Protocols

-Glucosidase Inhibition Assay

Objective: To quantify the

-

Reagent Preparation:

-

Enzyme Solution: Dissolve

-glucosidase (from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.8) to 1 U/mL. -

Substrate: 5 mM p-nitrophenyl-

-D-glucopyranoside (pNPG). -

Test Sample: Dissolve 2',3,5,6',7-Pentahydroxyflavanone in DMSO (final concentration < 1%).

-

-

Incubation:

-

Mix 20

L of Test Sample with 20 -

Incubate at 37°C for 10 minutes.

-

-

Reaction:

-

Add 20

L of Substrate (pNPG). -

Incubate at 37°C for 20 minutes.

-

-

Termination & Measurement:

-

Stop reaction with 80

L of 0.2 M -

Measure absorbance at 405 nm (detection of p-nitrophenol).

-

-

Calculation:

- .

Lipid Peroxidation Inhibition Assay (Liver Homogenate)

Objective: To assess antioxidant capacity in a biological matrix.

-

Preparation: Prepare 10% rat liver homogenate in ice-cold saline.

-

Induction:

-

Add Test Sample (10-100

M). -

Add

(0.01 mM) and Ascorbic Acid (0.1 mM) to induce peroxidation.

-

-

Incubation: Incubate at 37°C for 1 hour.

-

TBA Reaction:

-

Add Thiobarbituric Acid (TBA) reagent.

-

Heat at 95°C for 15 minutes (pink chromogen formation).

-

-

Quantification:

-

Extract with n-butanol/pyridine.

-

Measure absorbance at 532 nm .

-

Result expressed as % inhibition of malondialdehyde (MDA) formation.

-

References

-

Isolation & Identification: Tebubio. "2',3,5,6',7-Pentahydroxyflavanone (3,5,7,2',6'-Pentahydroxyflavanone) natural product isolated from Scutellaria baicalensis."

-

Antidiabetic Activity: Wang, L., et al. (2020).[4] "A systematic analysis of natural

-glucosidase inhibitors from flavonoids of Radix scutellariae using ultrafiltration UPLC-TripleTOF-MS/MS and network pharmacology." BMC Complementary Medicine and Therapies.[5] -

Anticancer & Pharmacokinetics: ResearchGate Data. "Inhibitory effects of (2R,3R)-2',3,5,6',7-pentahydroxyflavanone on colorectal carcinogenesis in AOM/DSS-treated mice."

-

Antioxidant Mechanism: Kimura, Y., et al. (1982). "Studies on Scutellariae Radix. VI. Effects of Flavanone Compounds on Lipid Peroxidation in Rat Liver." Chemical and Pharmaceutical Bulletin.

-

Toxicity & ADME: Preprints.org. "Potential Inhibitors of EGFR Tyrosine Kinase from Scutellaria baicalensis: Cheminformatics and Molecular Docking Studies (Class IV Toxicity/Solubility)."

Sources

- 1. biocrick.com [biocrick.com]

- 2. biocrick.com [biocrick.com]

- 3. Comparing the antidiabetic effects and chemical profiles of raw and fermented Chinese Ge-Gen-Qin-Lian decoction by integrating untargeted metabolomics and targeted analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biocrick.com [biocrick.com]

2',3,5,6',7-Pentahydroxyflavanone: Technical Monograph & Research Guide

Compound Identity & Physicochemical Profile[1][2][3][4]

2',3,5,6',7-Pentahydroxyflavanone is a rare, naturally occurring dihydroflavonol (flavanonol) primarily isolated from the roots of Scutellaria baicalensis (Baikal Skullcap). Unlike the ubiquitous quercetin or taxifolin, this compound features a distinct 2',6'-dihydroxylation pattern on the B-ring, a structural motif that significantly influences its interaction with biological membranes and metal ions.

Nomenclature & Identifiers[3][4][5]

| Identifier Type | Value |

| Common Name | 2',3,5,6',7-Pentahydroxyflavanone |

| CAS Number | 80366-15-0 |

| IUPAC Name | (2R,3R)-2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |

| Synonyms | (2R,3R)-2',3,5,6',7-Pentahydroxyflavanone; 3,5,7,2',6'-Pentahydroxyflavanone |

| Molecular Formula | C₁₅H₁₂O₇ |

| Molecular Weight | 304.25 g/mol |

| Stereochemistry | trans-configuration (2R, 3R) is the bioactive natural form |

Structural Significance

The 2',6'-substitution creates a unique steric environment around the B-ring/C-ring bond. Unlike 3',4'-substituted flavonoids (e.g., Taxifolin) which are planar and optimized for radical scavenging via ortho-quinone formation, the 2',6'-hydroxyls in this compound induce a twisted conformation relative to the benzopyran core. This structural rigidity is hypothesized to enhance its specificity for hydrophobic pockets in enzymes like lipoxygenase or binding sites on mast cell membranes.

Botanical Origin & Isolation Logic

Source: Scutellaria baicalensis Georgi (Lamiaceae). Part Used: Radix (Dried Root).

Extraction Strategy

While Scutellaria is famous for Baicalin and Wogonin, 2',3,5,6',7-Pentahydroxyflavanone is a minor constituent. Isolation requires fractionation that separates highly polar flavanonols from the less polar methoxylated flavones.

Critical Separation Factor: The presence of the 3-OH group (flavanonol) renders this compound more hydrophilic than Baicalein. However, the intramolecular hydrogen bonding between the 5-OH and 4-C=O, and potentially the 2'-OH and 1-O, stabilizes the molecule.

Pharmacological Mechanisms

A. Mast Cell Stabilization (Anti-Allergic)

The primary validated bioactivity of 2',3,5,6',7-Pentahydroxyflavanone is the inhibition of histamine release from mast cells.[1]

-

Mechanism: The compound inhibits degranulation induced by Compound 48/80 (a G-protein activator). It functions by stabilizing the lipid bilayer and inhibiting the influx of extracellular Ca²⁺, which is the rate-limiting step for granule fusion.

-

Comparative Potency: In comparative assays, the 2',6'-hydroxylation pattern has shown distinct inhibitory profiles compared to 3',4'-substituted analogs, suggesting the B-ring geometry is critical for fitting into the membrane-associated protein targets on the mast cell surface.

B. Lipid Peroxidation Inhibition

The compound acts as a chain-breaking antioxidant. The 2',6'-dihydroxy system, while less common than the catechol (3',4') moiety, effectively chelates transition metals (Fe²⁺/Fe³⁺) that catalyze the Fenton reaction, thereby preventing the initiation of lipid peroxidation in hepatic tissues.

Pathway Visualization: Mast Cell Degranulation Blockade

The following diagram illustrates the signal transduction pathway targeted by 2',3,5,6',7-Pentahydroxyflavanone.

Figure 1: Proposed mechanism of action inhibiting Ca²⁺-dependent histamine release in mast cells.

Experimental Protocols

Protocol A: In Vitro Histamine Release Assay (Rat Peritoneal Mast Cells)

Validation: This assay quantifies the compound's ability to prevent allergic response at the cellular level.

Reagents:

-

Tyrode’s Solution (Buffer).

-

Compound 48/80 (Degranulation inducer).

-

O-Phthalaldehyde (OPT) (Fluorometric detection reagent).

Step-by-Step Methodology:

-

Cell Isolation: Harvest peritoneal cells from male Wistar rats using heparinized Tyrode’s solution. Isolate mast cells via density gradient centrifugation (Percoll) to achieve >95% purity.

-

Pre-Incubation (The Variable):

-

Aliquot mast cell suspension (approx. 10⁶ cells/mL).

-

Add 2',3,5,6',7-Pentahydroxyflavanone (dissolved in DMSO, final concentration <0.1%) at graded concentrations (e.g., 1, 10, 50, 100 µM).

-

Incubate at 37°C for 10 minutes . Reasoning: This allows the flavonoid to partition into the lipid bilayer before the challenge.

-

-

Challenge:

-

Add Compound 48/80 (0.5 µg/mL).

-

Incubate for exactly 10 minutes at 37°C.

-

-

Termination:

-

Cool tubes immediately in an ice bath (stops metabolic activity).

-

Centrifuge at 4°C, 2000 rpm for 10 min.

-

-

Quantification (Fluorometry):

-

Collect supernatant (released histamine) and pellet (residual histamine).

-

Derivatize both fractions with OPT under alkaline conditions.

-

Measure fluorescence (Ex 360 nm / Em 450 nm).

-

-

Calculation:

-

Histamine Release (%) = [Supernatant / (Supernatant + Pellet)] × 100.

-

Calculate IC₅₀ relative to control (DMSO only).

-

Protocol B: HPLC-DAD Identification

Validation: Essential for verifying the purity of the CAS 80366-15-0 standard, distinguishing it from isomers like Taxifolin.

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile.

-

-

Gradient: 10% B to 40% B over 30 minutes.

-

Detection: UV at 280 nm (Flavanone Band II absorption) and 340 nm (Band I).

-

Retention Logic: Due to the 2',6'-hydroxyls, this compound will elute differently than 3',4'-substituted analogs. The intramolecular H-bonding often increases retention time slightly compared to more open conformations.

References

-

ChemFaces. (n.d.). 2',3,5,6',7-Pentahydroxyflavanone Datasheet. Retrieved from

-

Kubo, M., et al. (1984). Scutellariae radix.[1][2] X. Inhibitory effects of various flavonoids on histamine release from rat peritoneal mast cells in vitro. Chemical & Pharmaceutical Bulletin, 32(12), 5051-5054.[1] Retrieved from

-

Kimura, Y., et al. (1982). Studies on Scutellariae radix.[1] VI. Effects of flavanones on lipid peroxidation in rat liver. Chemical & Pharmaceutical Bulletin, 30(5), 1792-1795.[1] Retrieved from

-

PubChem. (n.d.). Compound Summary: 2',3,5,6',7-Pentahydroxyflavanone.[1][2][3][4][5] Retrieved from

Sources

An In-depth Technical Guide to the Antioxidant Mechanisms of 2',3,5,6',7-Pentahydroxyflavanone

Abstract

Flavonoids represent a vast and structurally diverse class of plant secondary metabolites renowned for their potent antioxidant properties. Among these, 2',3,5,6',7-Pentahydroxyflavanone, a polyhydroxylated flavanone, presents a compelling molecular scaffold for mitigating oxidative stress. This technical guide provides a comprehensive examination of the multifaceted antioxidant mechanisms of this specific flavanone, designed for researchers, scientists, and drug development professionals. We will dissect its action through direct radical scavenging, transition metal chelation, and potential modulation of endogenous antioxidant pathways. Furthermore, this document furnishes detailed, field-proven experimental protocols to enable researchers to rigorously validate these mechanisms in a laboratory setting. The narrative integrates established biochemical principles with authoritative insights into flavonoid structure-activity relationships, ensuring a self-validating framework for scientific inquiry.

Introduction: The Flavonoid Framework and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key etiological factor in a multitude of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] Flavonoids, ubiquitous in fruits, vegetables, and other plant-derived foods, have emerged as significant agents for combating oxidative damage.[3][4] Their efficacy is largely attributed to their phenolic structures, which enable them to function as potent antioxidants.[3]

2',3,5,6',7-Pentahydroxyflavanone belongs to the flavanone subclass of flavonoids. Its core structure consists of a C6-C3-C6 skeleton, but critically, it lacks the C2-C3 double bond found in its flavone and flavonol counterparts. This structural nuance significantly influences its electronic properties and, consequently, its antioxidant behavior. The presence of five hydroxyl groups distributed across its A and B rings is the primary determinant of its antioxidant capacity. This guide will explore the precise mechanisms through which this specific hydroxylation pattern confers antioxidant activity.

Caption: Chemical Structure of 2',3,5,6',7-Pentahydroxyflavanone.

Core Antioxidant Mechanisms of Action

The antioxidant strategy of 2',3,5,6',7-Pentahydroxyflavanone is multi-pronged, involving both direct interaction with reactive species and indirect modulation of the cellular environment.

Direct Radical Scavenging

The most well-characterized mechanism of flavonoid antioxidant action is the direct quenching of free radicals.[5] This is primarily accomplished by donating a hydrogen atom from one of their phenolic hydroxyl groups to a radical, thereby stabilizing the radical and terminating the oxidative chain reaction.[3]

Flavonoid-OH + R• → Flavonoid-O• + RH

The resulting flavonoid phenoxyl radical (Flavonoid-O•) is significantly less reactive than the initial radical (R•) due to the delocalization of the unpaired electron across the aromatic ring system.[6] The key structural features of 2',3,5,6',7-Pentahydroxyflavanone that dictate its scavenging potential are:

-

Hydroxyl Group Positioning: The presence of five hydroxyl groups provides multiple sites for hydrogen donation. The hydroxyl groups at the 2', 6', and 7' positions are particularly important for scavenging activity.[7] The 5-OH group also contributes, though its hydrogen-bonding to the 4-keto group can slightly decrease its donation propensity.

-

B-Ring Substitution: The 2' and 6' hydroxyl groups on the B-ring are critical. An ortho-dihydroxy (catechol) structure in the B-ring is known to confer high stability to the resulting phenoxyl radical, significantly enhancing antioxidant capacity.[2][8] While this flavanone has hydroxyls at 2' and 6', the specific arrangement is not a catechol structure, which may influence its activity compared to flavonoids like quercetin.

-

Lack of C2-C3 Double Bond: Unlike flavonols, flavanones lack a C2-C3 double bond. This bond, when present, allows for electron delocalization across the entire flavonoid structure, which is a key feature for potent radical scavenging.[2][8] Its absence in flavanones generally results in a lower radical scavenging capacity compared to flavonoids like quercetin or kaempferol.[9][10]

The scavenging process can occur via several distinct chemical pathways, the prevalence of which depends on factors like the solvent and pH:

-

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom (proton and electron together).[11][12]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid first donates an electron to the radical, followed by the transfer of a proton.[11][12]

-

Sequential Proton Loss Electron Transfer (SPLET): The flavonoid first deprotonates to form an anion, which then donates an electron to the radical. This pathway is favored in polar, ionization-supporting solvents.[11][12]

Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.

Transition Metal Chelation

Transition metals, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are potent catalysts of ROS formation via reactions like the Fenton and Haber-Weiss reactions.[13]

Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻ (Fenton Reaction)

By chelating these metal ions, flavonoids can sequester them and prevent their participation in these damaging redox cycles.[13][14] The ability of a flavonoid to chelate metals is determined by the arrangement of its hydroxyl and keto groups. The primary chelation sites in flavonoids are:

-

The catechol (ortho-dihydroxy) group in the B-ring.

-

The region between the 3-hydroxyl and 4-keto groups in the C-ring.[15]

-

The region between the 5-hydroxyl group in the A-ring and the 4-keto group in the C-ring.[15][16]

For 2',3,5,6',7-Pentahydroxyflavanone, the most probable and effective chelation site is between the 5-hydroxyl group and the 4-keto group .[15] The presence of hydroxyls at the 2' and 6' positions may also contribute to metal binding, forming stable complexes that render the metal ion redox-inactive.[16]

Caption: Mechanism of antioxidant action via transition metal chelation.

Modulation of Cellular Antioxidant Enzymes

Beyond direct chemical interactions, flavonoids can exert a profound antioxidant effect by upregulating the expression and activity of endogenous antioxidant enzymes.[2] This indirect mechanism provides a more sustained defense against oxidative stress. Key enzymes in this system include:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂•⁻) into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

Studies on various flavonoids have shown that they can enhance the activity of these enzymes.[2] While specific data for 2',3,5,6',7-Pentahydroxyflavanone is limited, it is plausible that it shares this capability. The underlying mechanism often involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

Experimental Validation: Protocols and Methodologies

To empirically determine the antioxidant capacity of 2',3,5,6',7-Pentahydroxyflavanone, a suite of validated in vitro assays is essential.

In Vitro Chemical Assays

These assays measure the direct radical scavenging and reducing capabilities in a chemical system.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.[4][17] The degree of discoloration is proportional to the scavenging activity and is measured spectrophotometrically.

-

Detailed Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[2]

-

Sample Preparation: Prepare a stock solution of 2',3,5,6',7-Pentahydroxyflavanone in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.

-

Reaction: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the DPPH working solution.[2] Include a positive control (e.g., Quercetin, Ascorbic Acid) and a blank (solvent only).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2][18]

-

Measurement: Read the absorbance at 517 nm using a microplate reader.[17][18]

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[18]

-

-

Principle: ABTS is oxidized using potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a stable, blue-green chromophore.[19] Antioxidants added to this pre-formed radical solution reduce the ABTS•+, causing a loss of color that is measured spectrophotometrically.[20][21]

-

Detailed Protocol:

-

Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow the mixture to stand in the dark for 12-16 hours to generate the ABTS•+ radical.[18]

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[18]

-

Reaction: Add 10-20 µL of the test sample to 180-200 µL of the ABTS•+ working solution in a 96-well plate.[20]

-

Incubation: Incubate for approximately 5-7 minutes at room temperature.[20]

-

Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the sample's activity to that of Trolox, a water-soluble vitamin E analog.

-

-

Principle: This assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) in an acidic environment (pH 3.6).[22][23] The reduction is monitored by the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, measured at 593 nm.[23][24]

-

Detailed Protocol:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

-

Reaction: Add 10 µL of the sample to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubation: Incubate at 37°C for 4-6 minutes.[22]

-

Measurement: Read the absorbance at 593 nm.[23]

-

Calculation: Quantify the antioxidant power by comparing the absorbance change to a standard curve prepared using a known concentration of FeSO₄·7H₂O.

-

Cell-Based Assays: A More Biologically Relevant Approach

While chemical assays are useful for initial screening, they lack biological context. Cell-based assays provide a more relevant model by accounting for cellular uptake, distribution, and metabolism of the test compound.[25][26]

-

Principle: This assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells (e.g., human hepatocarcinoma HepG2 cells).[26][27] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS (generated by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that are taken up by the cells can prevent this oxidation, leading to a reduction in fluorescence.[26]

-

Detailed Protocol:

-

Cell Culture: Seed HepG2 cells in a 96-well microplate at a density of ~6 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Remove media and treat cells with the test compound (2',3,5,6',7-Pentahydroxyflavanone) and 25 µM DCFH-DA for 1 hour.

-

Wash: Wash the cells with PBS to remove extracellular compound and probe.

-

Oxidant Addition: Add 600 µM AAPH (a peroxyl radical generator) to the cells.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[8]

-

Calculation: Quantify the antioxidant activity by calculating the area under the curve and comparing it to a control (cells treated with AAPH only). Results are often expressed as Quercetin Equivalents (QE).[26][27]

-

Structure-Activity Relationship (SAR) Summary

The antioxidant efficacy of 2',3,5,6',7-Pentahydroxyflavanone is a direct consequence of its molecular architecture.

| Structural Feature | Antioxidant Mechanism | Contribution & Rationale |

| 5-OH and 7-OH Groups (A-Ring) | Radical Scavenging, Metal Chelation | The 5-OH group forms a hydrogen bond with the 4-keto group, creating a key site for metal chelation.[15][16] Both hydroxyls can participate in hydrogen donation for radical scavenging. |

| 2'-OH and 6'-OH Groups (B-Ring) | Radical Scavenging | These hydroxyl groups are primary sites for hydrogen atom donation to neutralize free radicals. Their presence is crucial for direct scavenging activity.[7] |

| 3-OH Group (C-Ring) | Radical Scavenging | The 3-hydroxyl group is a significant contributor to the radical scavenging capacity of many flavonoids.[2][8] |

| 4-Keto Group (C-Ring) | Metal Chelation | Essential for forming stable chelation complexes with metal ions, particularly in conjunction with the adjacent 3-OH or 5-OH groups.[15][16] |

| Saturated C2-C3 Bond (C-Ring) | Radical Scavenging (Negative Impact) | The absence of a C2-C3 double bond restricts electron delocalization between the A and B rings, generally leading to lower scavenging activity compared to flavonols and flavones.[10][25] |

Conclusion and Future Directions

2',3,5,6',7-Pentahydroxyflavanone possesses a robust chemical framework for exerting antioxidant effects through multiple, complementary mechanisms. Its polyhydroxylated structure enables potent direct radical scavenging and transition metal chelation. While its saturated C-ring may temper its scavenging activity relative to other flavonoid classes, its overall profile remains significant.

Future research should focus on:

-

Cellular Pathway Analysis: Investigating the specific effects of 2',3,5,6',7-Pentahydroxyflavanone on the Nrf2-ARE signaling pathway and the expression of downstream antioxidant enzymes (SOD, CAT, GPx).

-

In Vivo Efficacy: Translating the in vitro findings into animal models of oxidative stress to determine its bioavailability, metabolism, and therapeutic potential.

-

Comparative Studies: Directly comparing its antioxidant potency against clinically relevant antioxidants and structurally similar flavonoids (e.g., naringenin) using the standardized assays outlined in this guide.

This technical guide provides a foundational understanding and a practical experimental framework for the continued investigation of 2',3,5,6',7-Pentahydroxyflavanone as a valuable antioxidant agent in drug discovery and development.

References

- A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024, December 9).

- Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. PMC.

- An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. (2024, November 21).

- ABTS Antioxidant Assay Kit: A Comprehensive Guide. Benchchem.

- FRAP Antioxidant Assay Kit. Zen-Bio.

- Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. PubMed.

- Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. PMC.

- Radical Scavenging Capability and Mechanism of Three Isoflavonoids Extracted from Radix Astragali: A Theoretical Study. (2023, June 28). MDPI.

- Iron ion reduction assay (FRAP): Significance and symbolism. (2025, June 22). Ayushdhara.

- ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.

- A Comparative Guide to the ABTS Assay and Other Antioxidant Methods. Benchchem.

- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.

- Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Rel

- Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. PMC.

- Mukai, K., Oka, W., Watanabe, K., Egawa, Y., Nagaoka, S., & Terao, J. (1997). Kinetic Study of Free-Radical-Scavenging Action of Flavonoids in Homogeneous and Aqueous Triton X-100 Micellar Solutions. Semantic Scholar.

- Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) Technical Manual.

- Wolfe, K. L., & Liu, R. H. (2008). Structure-activity relationships of flavonoids in the cellular antioxidant activity assay. PubMed.

- DPPH free radical scavenging activity of phenolics and flavonoids in some medicinal plants of India. International Journal of Current Microbiology and Applied Sciences.

- Cos, P., Ying, L., Calomme, M., Hu, J. P., Cimanga, K., Van Poel, B., ... & Vanden Berghe, D. (1998). Antioxidant properties of hydroxy-flavones. PubMed.

- DPPH Radical Scavenging Assay. MDPI.

- Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. (2025, August 6).

- DPPH Antioxidant Assay. G-Biosciences.

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. PubMed.

- Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. PMC.

- 2',3,4',5,7-pentahydroxyflavone. Chem-Impex.

- Sroka, Z., & Cisowski, W. (2003). Acidity of Hydroxyl Groups: An Overlooked Influence on Antiradical Properties of Flavonoids.

- A Novel HPLC-Assisted Method for Investigation of the Fe 2+ -Chelating Activity of Flavonoids and Plant Extracts. MDPI.

- Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2025, August 6).

- Electrochemistry of Flavonoids. MDPI.

- Natural flavans and flavanones with antioxidant activities: An overview. (2018, July 26). Journal of Pharmacognosy and Phytochemistry.

- Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types.

- (PDF) Antioxidant Activity of Hydroxyflavonoids.

- Investigation of metal–flavonoid chelates and the determination of flavonoids via metal–flavonoid complexing reactions.

- Vanco, J., Nebesky, V., Gažák, R., & Valentova, K. (2011).

- The Antioxidant Activity of Prenylflavonoids. MDPI.

- Cherrak, S. A., Mokhtari-Soulimane, N., Berroukeche, F., Bensenane, B., Cherbonnel, A., Merzouk, H., & Elhabiri, M. (2016).

- In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investig

- Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. PMC.

Sources

- 1. zen-bio.com [zen-bio.com]

- 2. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. phytojournal.com [phytojournal.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro analysis of iron chelating activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 20. cosmobiousa.com [cosmobiousa.com]

- 21. assaygenie.com [assaygenie.com]

- 22. ultimatetreat.com.au [ultimatetreat.com.au]

- 23. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ultimatetreat.com.au [ultimatetreat.com.au]

- 25. Structure-activity relationships of flavonoids in the cellular antioxidant activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Biosynthetic Architecture of Viscidulin I (2',3,5,6',7-Pentahydroxyflavanone)

This guide provides an in-depth technical analysis of the biosynthetic pathway for 2',3,5,6',7-Pentahydroxyflavanone , chemically identified as Viscidulin I (or Visidulin I).

This molecule represents a distinct class of flavonoids—specifically dihydroflavonols (flavanonols)—characterized by a rare substitution pattern on the B-ring (2',6'-dihydroxy) and the absence of the typical 4'-hydroxyl group. This structure suggests a non-canonical biosynthetic origin primarily associated with the genus Scutellaria (e.g., S. baicalensis).

Structural Logic & Precursor Selection

To engineer or isolate this molecule, one must first understand its structural divergence from common flavonoids (like quercetin or naringenin).

-

A-Ring (5,7-OH): Canonical phloroglucinol-type ring derived from malonyl-CoA.

-

C-Ring (3-OH): Indicates activity of Flavanone 3-Hydroxylase (F3H) .

-

B-Ring (2',6'-OH, No 4'-OH): This is the critical anomaly.

-

Most flavonoids start with p-Coumaroyl-CoA , leading to a 4'-OH group.

-

Viscidulin I lacks the 4'-OH, implying the starter unit is Cinnamoyl-CoA .

-

The 2' and 6' hydroxyl groups are introduced downstream, likely via specific Cytochrome P450 monooxygenases (CYPs).

-

Detailed Biosynthetic Pathway

The synthesis occurs in four distinct phases within the plant cytosol and endoplasmic reticulum (ER).

Phase I: The "Null-4'" Precursor Assembly

Unlike the general phenylpropanoid pathway that proceeds to p-coumaric acid, this pathway diverges early to preserve the unsubstituted phenyl ring.

-

Phenylalanine Ammonia Lyase (PAL): Deaminates L-Phenylalanine to trans-Cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H) - BYPASS: In typical pathways, C4H converts cinnamate to p-coumarate. For Viscidulin I, this step is bypassed or the pool of Cinnamic acid is directly engaged by ligases.

-

Cinnamate:CoA Ligase (CNL): Activates cinnamic acid into Cinnamoyl-CoA .

-

Technical Note: Specific isoforms of 4CL (4-coumarate:CoA ligase) in Scutellaria show promiscuity or specific affinity for cinnamate over p-coumarate, enabling this "null-4'" route.

-

Phase II: Scaffold Formation (The Chalcone Platform)

-

Chalcone Synthase (CHS): Condenses 1 unit of Cinnamoyl-CoA with 3 units of Malonyl-CoA.

-

Intermediate:2',4',6'-Trihydroxychalcone (Pinocembrin chalcone).

-

-

Chalcone Isomerase (CHI): Stereospecific cyclization of the chalcone.

-

Product:Pinocembrin (5,7-Dihydroxyflavanone).

-

Checkpoint: Pinocembrin is the master scaffold for all "root-specific" flavones in Scutellaria (e.g., Chrysin, Wogonin).

-

Phase III: The Dihydroflavonol Shift

To generate the 3-OH group found in the target molecule, the flavanone must be oxidized at the C3 position.

-

Enzyme: Flavanone 3-Hydroxylase (F3H) .

-

Reaction: Pinocembrin + O₂ + 2-Oxoglutarate → Pinobanksin (3,5,7-Trihydroxyflavanone) + Succinate + CO₂.

-

Mechanism:[1] F3H is a soluble dioxygenase. It abstracts a hydrogen from the C3 position, creating a radical that is subsequently hydroxylated.

Phase IV: B-Ring Functionalization (The 2',6' Anomaly)

This is the most specialized step. The introduction of hydroxyl groups at the 2' and 6' positions (ortho to the B-ring attachment) is rare in the plant kingdom.

-

Enzymes: Flavonoid 2'-Hydroxylase (F2'H) and Flavonoid 6'-Hydroxylase (F6'H) .

-

These are typically membrane-bound Cytochrome P450 enzymes (CYP93 family or CYP82 family in Scutellaria).

-

-

Sequence:

-

Pinobanksin → 2'-Hydroxypinobanksin (via F2'H).

-

2'-Hydroxypinobanksin → 2',6'-Dihydroxypinobanksin (Viscidulin I).

-

-

Stereochemistry Note: Due to the rotation of the B-ring, the 2' and 6' positions are chemically equivalent until one is substituted. A single enzyme (F2'H) may perform both hydroxylations sequentially if the substrate can re-orient in the active site.

Pathway Visualization (Graphviz)

The following diagram illustrates the flow from Phenylalanine to Viscidulin I, highlighting the critical divergence from the canonical flavonoid pathway.

Figure 1: Biosynthetic pathway of Viscidulin I, emphasizing the Cinnamoyl-CoA starter unit and sequential B-ring hydroxylation.

Experimental Validation Protocols

To confirm the presence of this pathway or the identity of the molecule in a research setting, the following protocols are recommended.

Protocol A: Differential LC-MS/MS Identification

Differentiating Viscidulin I from its isomers (e.g., quercetin derivatives) requires precise fragmentation analysis.

| Parameter | Setting / Value | Note |

| Column | C18 Reverse Phase (1.7 µm, 2.1 x 100 mm) | UHPLC required for isomer separation. |

| Mobile Phase | A: 0.1% Formic Acid in H₂OB: Acetonitrile | Acidic pH prevents ionization of phenolic protons during separation. |

| Precursor Ion | m/z 303.05 [M-H]⁻ | Negative mode is preferred for flavonoids. |

| Key Fragments | m/z 151 (A-ring RDA fragment)m/z 125 (B-ring RDA fragment) | Crucial: The B-ring fragment at 125 Da confirms the dihydroxy-substitution pattern (2 x OH + Phenyl ring). |

Protocol B: In Vitro Enzyme Assay for F2'H Activity

To validate the biosynthetic step converting Pinobanksin to Viscidulin I precursors.

-

Microsome Preparation:

-

Extract microsomes from Scutellaria baicalensis root tissue using ultracentrifugation (100,000 x g, 60 min).

-

Resuspend in 100 mM Potassium Phosphate buffer (pH 7.4) with 20% glycerol.

-

-

Reaction Mix (200 µL):

-

Substrate: 100 µM Pinobanksin.

-

Enzyme: 50 µg Microsomal Protein (containing CYP450s).

-

Cofactor: 1 mM NADPH (regenerating system).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Incubation: 30°C for 30 minutes with gentle shaking.

-

Termination: Add 200 µL ice-cold Methanol + 1% HCl.

-

Analysis: Centrifuge and analyze supernatant via HPLC-DAD (detection at 290 nm).

-

Success Criteria: Appearance of a peak with m/z +16 (mono-hydroxylation) or +32 (di-hydroxylation) relative to Pinobanksin.

-

References

-

Zhao, Q., et al. (2016). A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis. Science Advances.

-

Zhao, Q., et al. (2018). The reference genome sequence of Scutellaria baicalensis provides insights into the evolution of wogonin biosynthesis. Molecular Plant.

-

Tebubio. 2',3,5,6',7-Pentahydroxyflavanone (Viscidulin I) Product Data.

-

Omonturdiev, S., et al. (2025). Mitochondrial and Pharmacokinetic Insights into 3,5,7,2',6'-Pentahydroxyflavanone.[2][3] Trends in Sciences.

Sources

A Comprehensive Technical Guide to the Thermodynamic Stability of 2',3,5,6',7-Pentahydroxyflavanone

This guide provides a detailed exploration of the thermodynamic stability of 2',3,5,6',7-Pentahydroxyflavanone, a significant flavonoid of interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to offer not just procedural steps but a deep, causal understanding of the principles and techniques involved in assessing the stability of this complex molecule.

Introduction: The Significance of 2',3,5,6',7-Pentahydroxyflavanone

2',3,5,6',7-Pentahydroxyflavanone, with the IUPAC name (2R,3R)-2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one and CAS number 80366-15-0, is a flavonoid isolated from natural sources such as Scutellaria baicalensis roots.[1][2] Flavonoids as a class are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties.[3] The thermodynamic stability of such a molecule is a critical parameter, profoundly influencing its shelf-life, bioavailability, and efficacy in pharmaceutical and nutraceutical applications.[4] Understanding the factors that govern its stability is paramount for formulation development and predicting its behavior in biological systems.

This guide will navigate through the theoretical underpinnings of thermodynamic stability, followed by a comprehensive overview of both computational and experimental workflows designed to elucidate the stability profile of 2',3,5,6',7-Pentahydroxyflavanone.

Part 1: Theoretical Framework of Thermodynamic Stability in Flavonoids

Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions. For a molecule like 2',3,5,6',7-Pentahydroxyflavanone, this is intrinsically linked to its Gibbs free energy (G). A lower Gibbs free energy corresponds to higher stability. The stability is a function of both enthalpy (H), related to bond energies and intramolecular interactions, and entropy (S), which pertains to the degree of disorder.

Key structural features of 2',3,5,6',7-Pentahydroxyflavanone that are anticipated to influence its thermodynamic stability include:

-

Intramolecular Hydrogen Bonding: The presence of multiple hydroxyl groups allows for the formation of intramolecular hydrogen bonds. These interactions can significantly lower the molecule's enthalpy, thereby increasing its stability. The planarity of the flavonoid rings can also be influenced by these hydrogen bonds.[5]

-

Electron Delocalization: The aromatic rings of the flavanone skeleton permit electron delocalization, which contributes to the overall stability of the molecule. The extent of this delocalization can be influenced by the position and number of hydroxyl substituents.[4]

-

Stereochemistry: The specified (2R,3R) stereochemistry dictates a particular three-dimensional arrangement of the atoms, which in turn affects the molecule's energy state.

Part 2: Computational Workflow for In Silico Stability Assessment

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for assessing the thermodynamic stability of molecules before embarking on extensive experimental work.[6][7]

Detailed Protocol for DFT Calculations:

-

Structure Optimization:

-

Frequency Calculations:

-

Following optimization, perform frequency calculations at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

These calculations also yield important thermodynamic data, including zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

-

Analysis of Electronic Properties:

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity; a larger gap suggests higher kinetic stability.[6][9]

-

Generate a Molecular Electrostatic Potential (MEP) map to identify the electron-rich and electron-deficient regions of the molecule, which can predict sites susceptible to electrophilic or nucleophilic attack.[2]

-

Caption: Computational workflow for DFT analysis.

Part 3: Experimental Workflows for Stability Validation

Experimental validation is crucial to confirm the computational predictions and to understand the stability of 2',3,5,6',7-Pentahydroxyflavanone under real-world conditions.

A. Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal stability of a compound.[10]

Detailed Protocol for TGA:

-

Accurately weigh 5-10 mg of the sample into a TGA crucible.

-

Place the crucible in the TGA instrument.

-

Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[10]

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.

Detailed Protocol for DSC:

-

Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range.

-

Record the heat flow into the sample relative to the reference. Endothermic peaks can indicate melting, while exothermic peaks can indicate crystallization or decomposition.

B. Forced Degradation and Kinetic Studies

Forced degradation studies expose the compound to stress conditions to accelerate its decomposition, providing insights into its degradation pathways and kinetics.

Detailed Protocol for Forced Degradation and UV-Vis Kinetic Analysis:

-

Stock Solution Preparation: Prepare a stock solution of 2',3,5,6',7-Pentahydroxyflavanone in a suitable solvent (e.g., methanol or ethanol).

-

Stress Conditions: Subject aliquots of the stock solution to various stress conditions, such as:

-

Acidic/Basic Conditions: Adjust the pH with HCl or NaOH.

-

Oxidative Stress: Add hydrogen peroxide.

-

Thermal Stress: Incubate at elevated temperatures (e.g., 60°C).

-

-